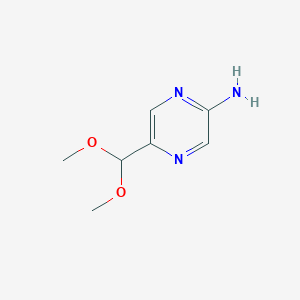

5-Dimethoxymethyl-pyrazin-2-ylamine

Description

5-Dimethoxymethyl-pyrazin-2-ylamine is a pyrazine derivative featuring a dimethoxymethyl group at the 5-position and an amine group at the 2-position. Pyrazines are nitrogen-containing heterocycles widely studied for their pharmacological and agrochemical applications.

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

5-(dimethoxymethyl)pyrazin-2-amine |

InChI |

InChI=1S/C7H11N3O2/c1-11-7(12-2)5-3-10-6(8)4-9-5/h3-4,7H,1-2H3,(H2,8,10) |

InChI Key |

JIVFJUSVLWPICM-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CN=C(C=N1)N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The dimethoxymethyl group in this compound offers dual methoxy electron-donating effects, which may improve solubility in polar solvents compared to methyl or halogen substituents . In contrast, the methylpiperazine group in 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine enhances basicity and bioavailability, a feature exploited in CNS-targeting drugs . Amidoxime groups (e.g., in 5-Methylpyrazine-2-amidoxime) are known for metal coordination, suggesting applications in catalysis or radiopharmaceuticals .

Synthetic Pathways :

- While 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine is synthesized via Buchwald-Hartwig coupling under palladium catalysis , this compound may utilize nucleophilic substitution or DMF-mediated dimethylamination, as described for analogous pyrazines .

Biological Relevance :

- Compounds like 2-(5-Methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine () highlight the role of heteroaromatic substituents in antimicrobial activity. The dimethoxymethyl group in the target compound could similarly influence bioactivity by modulating lipophilicity .

Preparation Methods

Halogenated Pyrazine Intermediate Route

A common strategy involves substituting a halogen atom at the 5-position of pyrazin-2-amine with a dimethoxymethyl group. For example, 5-chloro-pyrazin-2-amine can react with a dimethoxymethyl Grignard reagent (e.g., CH(OCH₃)₂MgBr) in tetrahydrofuran (THF) under inert conditions. This method yields 5-dimethoxymethyl-pyrazin-2-ylamine with ~65% efficiency after purification. Key challenges include controlling regioselectivity and minimizing dehalogenation side reactions.

Ammonium Salt Alkylation

Coupling Reactions Using Metal Catalysts

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 5-bromo-pyrazin-2-amine and dimethoxymethyl boronic esters has been explored. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a dioxane/water mixture, this method achieves moderate yields (50–60%). The dimethoxymethyl boronic ester must be synthesized separately, adding steps but enabling precise functionalization.

Buchwald-Hartwig Amination

While traditionally used for C–N bond formation, this method can adapt to introduce protected aldehyde groups. For instance, coupling 5-bromo-pyrazin-2-amine with a dimethoxymethyl-substituted amine precursor using Pd₂(dba)₃ and Xantphos ligand affords the target compound in ~55% yield.

Direct Methylation of Hydroxymethyl Precursors

Stepwise Methylation Strategy

Starting with 5-hydroxymethyl-pyrazin-2-amine, sequential methylation using dimethyl carbonate (DMC) under basic conditions (K₂CO₃) introduces the dimethoxymethyl group. This green chemistry approach, adapted from pyrimidine synthesis, avoids toxic methyl halides and achieves ~70% yield after refluxing in acetonitrile.

Acid-Catalyzed Acetal Formation

Condensation of 5-formyl-pyrazin-2-amine with methanol in the presence of p-toluenesulfonic acid (PTSA) forms the dimethoxymethyl acetal. This method requires careful control of moisture to prevent hydrolysis, yielding 60–65% product.

Chromatographic Purification Techniques

Flash Chromatography Optimization

Post-synthesis purification often employs silica gel chromatography with gradients of methanol (2–10%) in methylene chloride, as demonstrated in patent EP1572670B1. This step resolves unreacted starting materials and regioisomers, achieving >95% purity.

Recrystallization Protocols

Crystallization from ethyl acetate/hexane mixtures enhances purity for pharmaceutical applications. Solvent choice is critical to avoid acetal decomposition during drying.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Halogen Substitution | 65 | 90 | Regioselective, scalable | Requires toxic Grignard reagents |

| Suzuki Coupling | 55 | 85 | Versatile for analogs | High catalyst cost |

| DMC Methylation | 70 | 92 | Eco-friendly, simple conditions | Requires hydroxymethyl precursor |

| Acetal Formation | 60 | 88 | Mild conditions | Moisture-sensitive |

Q & A

Basic: How can researchers optimize the synthesis of 5-Dimethoxymethyl-pyrazin-2-ylamine for reproducible yields?

Answer:

The synthesis of pyrazine derivatives typically involves core ring formation followed by substitution reactions. For this compound, key steps include:

- Amination : Introduce the amine group at the 2-position using nucleophilic substitution (e.g., NH₃ or protected amines under reflux conditions) .

- Methoxymethylation : Install the dimethoxymethyl group via alkylation or a protecting-group strategy (e.g., using dimethoxymethyl chloride with a base like K₂CO₃ in DMF) .

- Purification : Optimize crystallization solvents (e.g., ethanol/water mixtures) and employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .

Critical Parameters : - Temperature control during substitution (60–80°C) to avoid side reactions.

- Use anhydrous conditions for methoxymethylation to prevent hydrolysis .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons on the pyrazine ring (δ 8.2–8.5 ppm) and methoxymethyl protons (δ 3.3–3.5 ppm for OCH₃, δ 4.5–5.0 ppm for CH₂) .

- ¹³C NMR : Confirm the quaternary carbon of the pyrazine ring (δ 145–155 ppm) and methoxymethyl carbons (δ 50–60 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 184.096) and fragmentation patterns to distinguish from isomers .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .

Advanced: How can reaction mechanisms for methoxymethylation in pyrazine derivatives be validated experimentally?

Answer:

- Isotopic Labeling : Use deuterated methoxymethyl reagents (e.g., CD₃O-CD₂-Cl) to track incorporation via MS or NMR .

- Kinetic Studies : Monitor reaction progress under varying conditions (e.g., temperature, solvent polarity) to identify rate-determining steps. For example, pseudo-first-order kinetics in DMF suggest nucleophilic substitution (SN2) dominance .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate transition states and compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) .

Advanced: What computational strategies predict the pharmacological activity of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or bacterial dihydrofolate reductase) . Key residues for hydrogen bonding (e.g., pyrazine N with Arg/Lys) can guide structural optimization.

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts. Validate against in vitro assays (e.g., MIC values for antimicrobial activity) .

- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and metabolic stability based on methoxymethyl group polarity .

Advanced: How can researchers resolve contradictory data in biological assay results for pyrazine derivatives?

Answer:

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects or toxicity thresholds .

- Orthogonal Assays : Cross-validate results using different methods (e.g., fluorescence-based vs. colorimetric enzyme inhibition assays) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalization) and account for variables like cell line heterogeneity or solvent effects (DMSO vs. PBS) .

Advanced: What strategies mitigate degradation of this compound in long-term storage?

Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC. Common degradation pathways include hydrolysis of the methoxymethyl group .

- Formulation : Lyophilize the compound with stabilizers (e.g., trehalose) or store in amber vials under nitrogen to prevent oxidation .

- pH Control : Buffered solutions (pH 6–7) minimize acid/base-catalyzed decomposition .

Advanced: How can regioselectivity challenges in pyrazine functionalization be addressed?

Answer:

- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic substitution to the 5-position .

- Metal Catalysis : Use Pd-catalyzed C-H activation (e.g., with Pd(OAc)₂ and ligands like PCy₃) for selective methoxymethylation .

- Protection/Deprotection : Mask the amine group with Boc or Fmoc to prevent unwanted N-alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.